molecular formula C27H32FN9O2 B12308153 cis-Pralsetinib

cis-Pralsetinib

Cat. No.: B12308153
M. Wt: 533.6 g/mol
InChI Key: GBLBJPZSROAGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Pralsetinib is a selective rearranged during transfection (RET) inhibitor developed by Blueprint Medicines Corporation. It is primarily used for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers. RET is a proto-oncogene that plays a crucial role in cell signaling pathways, and its alterations are implicated in several cancers .

Preparation Methods

The synthesis of cis-Pralsetinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods focus on optimizing yield and purity while ensuring cost-effectiveness and scalability. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturing companies .

Chemical Reactions Analysis

cis-Pralsetinib undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

cis-Pralsetinib has a wide range of scientific research applications, including:

Mechanism of Action

cis-Pralsetinib exerts its effects by inhibiting the activity of RET tyrosine kinase receptors. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and differentiation, leading to the suppression of tumor growth. The molecular targets of this compound include wild-type RET and various RET mutations and fusions, such as CCDC6-RET and KIF5B-RET .

Comparison with Similar Compounds

cis-Pralsetinib is often compared with other RET inhibitors, such as selpercatinib. Both compounds are highly selective RET inhibitors with similar mechanisms of action. they differ in their activity against specific RET mutations. For example, the RET roof L730I/V mutants are strongly resistant to this compound but remain sensitive to selpercatinib . Other similar compounds include multikinase inhibitors like cabozantinib and vandetanib, which have broader targets but also higher toxicity .

Properties

IUPAC Name

N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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